

Demethylvestitol and Vestitol: A Comparative Analysis of Isoflavan Performance

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Compound of Interest		
Compound Name:	Demethylvestitol	
Cat. No.:	B129825	Get Quote

In the realm of phytochemical research, the isoflavans **Demethylvestitol** and Vestitol have garnered attention for their potential therapeutic applications. Both compounds, often found in botanicals such as red propolis, are recognized for their biological activities. This guide offers a comparative overview of their performance, focusing on their anti-inflammatory effects, supported by available experimental data and detailed methodologies.

Summary of Biological Activities

Vestitol has been the subject of more extensive research, with numerous studies elucidating its anti-inflammatory and antimicrobial properties. In contrast, while **Demethylvestitol** is reported to possess anti-inflammatory and antiviral activities, publicly available quantitative data to support these claims is limited, precluding a direct, data-driven comparison in many aspects.

Anti-inflammatory Performance

Vestitol has demonstrated significant anti-inflammatory effects through various mechanisms. A key aspect of its activity is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, Vestitol inhibited NO production by 83% at a concentration of 0.55 μ M without affecting cell viability[1]. Another study on LPS-stimulated peritoneal macrophages showed a 60% reduction in NO release at the same concentration[2][3].

Furthermore, Vestitol has been shown to modulate the production of various cytokines.

Treatment of LPS-activated macrophages with Vestitol led to a reduction in the levels of pro-



inflammatory cytokines such as GM-CSF, IL-6, and TNF- α [1]. Specifically, in peritoneal macrophages, 0.55 μ M of (3S)-Vestitol diminished the levels of IL-1 β , IL-1 α , G-CSF, and GM-CSF[2][3]. Interestingly, it also increased the release of the anti-inflammatory cytokine IL-10[1].

The mechanism underlying these effects involves the modulation of the NF-κB signaling pathway. Studies have shown that Vestitol diminishes the activation of NF-κB, a key transcription factor for pro-inflammatory genes[1][2]. This is achieved in part by up-regulating the expression of Socs3 and Dab2 genes, which are inhibitors of cytokine signaling and the NF-κB pathway[2].

Demethylvestitol is also described as having anti-inflammatory properties[4]. However, specific IC50 values or detailed dose-response data from comparable in vitro assays are not readily available in the reviewed literature.

Data Presentation

Table 1: Comparative Anti-inflammatory Activity

Parameter	Demethylvestitol	Vestitol
NO Inhibition	Data not available	83% inhibition at 0.55 μM (RAW 264.7 cells)[1]
60% inhibition at 0.55 μM (peritoneal macrophages)[2][3]		
Cytokine Modulation	Data not available	Reduced: GM-CSF, IL-6, TNF- α , IL-1 β , IL-1 α , G-CSF[1][2][3]
Increased: IL-10[1]		
NF-κB Inhibition	Data not available	Demonstrated inhibition of NF- κB activation[1][2]

Table 2: Cytotoxicity Data



Compound	Cell Line	Cytotoxicity Metric	Value
Vestitol	MRC-5 fibroblasts	No cytotoxic effects up to	15.62 μg/mL[5]
H9C2 cardiomyocytes	No cytotoxic effects up to	31.25 μg/mL[5]	
RAW 264.7 macrophages	No effect on viability at	0.55 μM[1]	_
Demethylvestitol	Data not available	Data not available	Data not available

Experimental Protocols Nitric Oxide (NO) Inhibition Assay (for Vestitol)

Objective: To determine the effect of a compound on nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Vestitol at 0.37 to 0.59 μ M). Cells are preincubated for 1 hour.
- Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 μg/mL) to induce an inflammatory response, except for the control group.
- Incubation: The plate is incubated for 24 hours.



- Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 μL of supernatant is mixed with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
- Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Cytokine Production Assay (for Vestitol)

Objective: To measure the effect of a compound on the production of various cytokines by LPS-stimulated macrophages.

Cell Line: Peritoneal macrophages from C57BL/6 mice or RAW 264.7 cells.

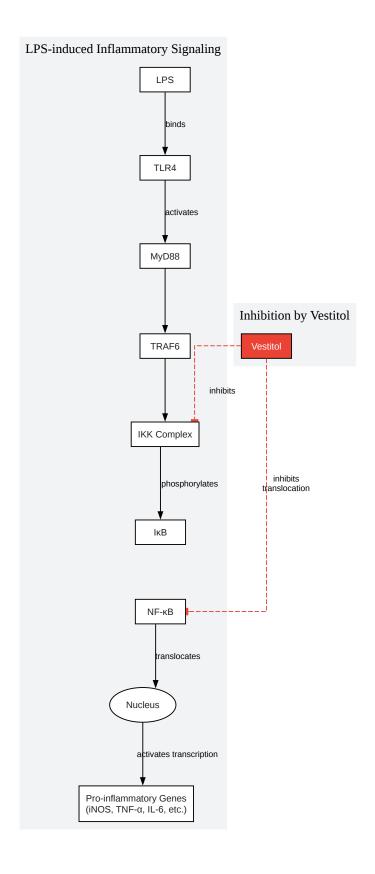
Methodology:

- Cell Isolation and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage and cultured in RPMI-1640 medium. RAW 264.7 cells are cultured as described above.
- Seeding: Cells are seeded in 24-well plates and allowed to adhere.
- Treatment and Stimulation: Cells are treated with the test compound (e.g., (3S)-Vestitol at 0.55 μM) for 1 hour, followed by stimulation with LPS (1 μg/mL) for 24 hours.
- Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.
- Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants are determined using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISA kits according to the manufacturer's instructions.



Signaling Pathway and Experimental Workflow Diagrams









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